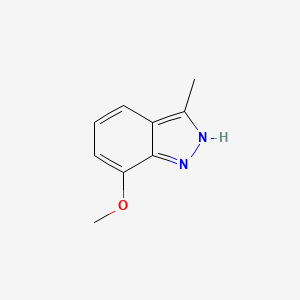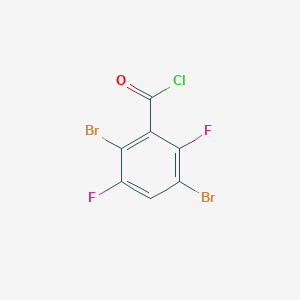
2,5-Dibromo-3,6-difluorobenzoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3,6-difluorobenzoylchloride is an organic compound with the molecular formula C7HBr2ClF2O and a molecular weight of 334.34 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2,5-Dibromo-3,6-difluorobenzoylchloride typically involves the chlorination of 2,5-dibromo-3,6-difluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dibromo-3,6-difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Conditions: Reflux.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,5-Dibromo-3,6-difluorobenzoylchloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Corresponding amides, esters, or thioesters.
-
Reduction Reactions: : The compound can be reduced to form 2,5-dibromo-3,6-difluorobenzyl alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions, typically in an inert atmosphere.
-
Oxidation Reactions: : The compound can be oxidized to form 2,5-dibromo-3,6-difluorobenzoic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3,6-difluorobenzoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoylchloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the presence of amines, the compound forms amides, which can have various biological activities .
Comparación Con Compuestos Similares
2,5-Dibromo-3,6-difluorobenzoylchloride can be compared with other benzoyl chloride derivatives such as:
2,6-Difluorobenzoyl chloride: Similar in structure but lacks bromine atoms.
2,5-Dibromo-3,6-difluorobenzoic acid: The carboxylic acid derivative of the compound, used in different synthetic routes and applications.
3,5-Dibromo-4-hydroxybenzoyl chloride: Another brominated benzoyl chloride with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7HBr2ClF2O |
|---|---|
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
2,5-dibromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBr2ClF2O/c8-2-1-3(11)5(9)4(6(2)12)7(10)13/h1H |
Clave InChI |
DSFANLBJECXOGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


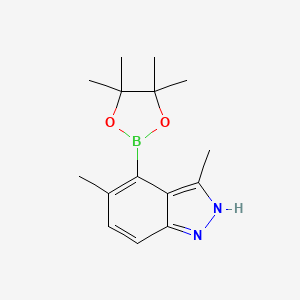
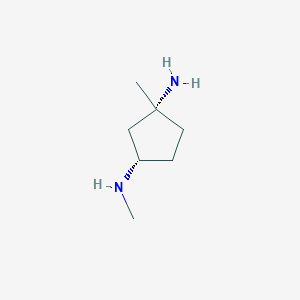

![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
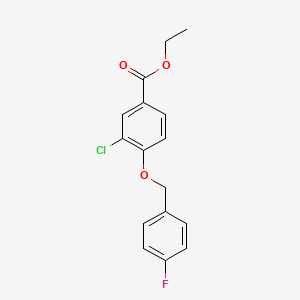

![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)

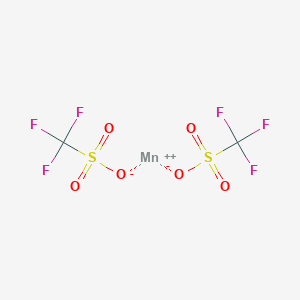
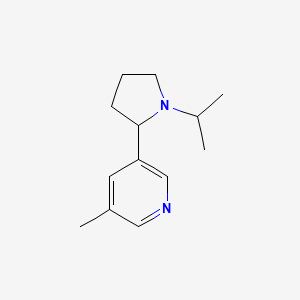
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)

